
2-(1-((4-(Trifluormethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C19H19F3N2O3S and its molecular weight is 412.43. The purity is usually 95%.
BenchChem offers high-quality 2-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The molecular formula of the compound is C19H19F3N2O3S, with a molecular weight of approximately 412.4 g/mol. The presence of a trifluoromethoxy group enhances its lipophilicity, which may contribute to its biological activity. The compound features a tetrahydroisoquinoline core that is known for its diverse pharmacological properties.
Biological Activities
Research indicates that this compound may exhibit various biological activities:
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures have shown promise in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The sulfonyl group is known for its potential anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases.
- Neuropharmacological Applications : Given the tetrahydroisoquinoline framework's association with neuroactive compounds, there is potential for applications in treating neurodegenerative disorders.
Anticancer Activity
A study investigating structurally similar compounds revealed that derivatives of tetrahydroisoquinolines can inhibit cancer cell proliferation effectively. For instance, certain compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating their potency as anticancer agents.
Anti-inflammatory Mechanisms
Research has shown that compounds containing sulfonyl groups can inhibit pro-inflammatory cytokines. In vitro assays demonstrated that 2-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline could reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting a mechanism for its anti-inflammatory action.
Neuroprotective Potential
The neuroprotective effects of tetrahydroisoquinoline derivatives have been documented in animal models of neurodegeneration. These studies indicated that such compounds could ameliorate cognitive deficits associated with conditions like Alzheimer's disease by enhancing cholinergic signaling.
Biologische Aktivität
The compound 2-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and potential applications based on available research findings.
Structural Features
The compound features a tetrahydroisoquinoline core with a sulfonyl group and a trifluoromethoxy phenyl substituent. The presence of the trifluoromethoxy group enhances lipophilicity, which may influence its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₁F₃N₂O₄S₂ |
Molecular Weight | 380.4 g/mol |
CAS Number | 1797875-23-0 |
Synthesis
The synthesis of this compound typically involves multi-step reactions including sulfonylation and cyclization processes. The methods often utilize reagents such as triethylamine or pyridine to facilitate the reactions, followed by purification techniques like column chromatography to isolate the desired product.
The biological activity of 2-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline is primarily attributed to its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and electron donor-acceptor interactions. These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects .
Pharmacological Effects
Research indicates several potential pharmacological effects:
- Anti-inflammatory Activity : Compounds with similar structures have shown promise in reducing inflammation, potentially making this compound a candidate for treating inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that derivatives of tetrahydroisoquinoline may exhibit anticancer activity through mechanisms involving apoptosis and cell cycle arrest .
- Neurological Effects : Given its structural similarities to known neuroactive compounds, it may also possess neuroprotective properties, although further studies are needed to confirm these effects .
Case Studies and Research Findings
- Study on Autoimmune Diseases : A related compound demonstrated significant efficacy in mouse models for treating autoimmune diseases through modulation of Th17 cells. This suggests that the compound may also have therapeutic potential in similar contexts .
- Anticonvulsant Activity : The structural analogs have been evaluated for their anticonvulsant properties, indicating that modifications in the azetidine structure can lead to enhanced efficacy against seizures .
- In Vitro Studies : Laboratory studies have indicated that compounds with similar sulfonyl and trifluoromethoxy substituents exhibit promising results in inhibiting cancer cell proliferation in various cancer lines .
Eigenschaften
IUPAC Name |
2-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3S/c20-19(21,22)27-17-5-7-18(8-6-17)28(25,26)24-12-16(13-24)23-10-9-14-3-1-2-4-15(14)11-23/h1-8,16H,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXHKPMVGRTAPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.